molecular formula C31H48O9SSi B115506 (2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran CAS No. 140705-14-2

(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran

Cat. No.: B115506
CAS No.: 140705-14-2
M. Wt: 624.9 g/mol
InChI Key: BNBFMYPWFLLWPZ-ZEQRLZLVSA-N
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Description

(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a useful research compound. Its molecular formula is C31H48O9SSi and its molecular weight is 624.9 g/mol. The purity is usually 95%.
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Biological Activity

The compound (2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on existing literature, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring substituted with various functional groups, including a tert-butyldimethylsilyl ether. This structural complexity may contribute to its biological activity by influencing its solubility, stability, and interaction with biological targets.

  • Enzyme Inhibition : Preliminary studies suggest that compounds with similar structures can inhibit certain enzymatic activities. For instance, tetrahydrofuran (THF), a related compound, has been shown to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes . The inhibition of these enzymes could lead to altered pharmacokinetics of co-administered drugs.
  • Antimicrobial Activity : Compounds featuring tetrahydrofuran motifs have demonstrated antimicrobial properties. For example, related marine-derived compounds have shown significant inhibitory activity against various bacterial strains . The potential for this compound to exhibit similar activities warrants further investigation.

Table 1: Summary of Biological Activities

Activity TypeEffect ObservedReference
Enzyme InhibitionCytochrome P450 inhibition
AntimicrobialInhibitory activity against bacteria
CytotoxicityPotential cytotoxic effects

Case Studies and Research Findings

  • Enzymatic Studies : Research has indicated that THF can inhibit several enzymatic reactions at concentrations ranging from 10 to 100 mM. This inhibition includes significant effects on drug-metabolizing enzymes such as cytochrome P450 . Given the structural similarities between THF and the target compound, it is plausible that similar inhibitory effects could be observed.
  • Marine Natural Products : Several studies have explored the biological activities of marine-derived tetrahydrofuran compounds. For instance, mutafurans isolated from marine sponges exhibited notable acetylcholinesterase inhibitory activity (IC50 = 0.64 μM), suggesting potential neuroprotective properties . Such findings highlight the therapeutic potential of tetrahydrofuran derivatives.
  • Cytotoxicity Assessments : Investigations into the cytotoxic effects of related compounds have shown varying degrees of toxicity against cancer cell lines. For example, certain tetrahydrofuran derivatives demonstrated selective cytotoxicity towards cancer cells while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Properties

IUPAC Name

tert-butyl-[2-[3-methoxy-2-propoxy-5-[(2S,5S)-5-(3,4,5-trimethoxyphenyl)oxolan-2-yl]phenyl]sulfonylethoxy]-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H48O9SSi/c1-11-14-38-30-27(36-7)19-22(20-28(30)41(32,33)16-15-39-42(9,10)31(2,3)4)24-13-12-23(40-24)21-17-25(34-5)29(37-8)26(18-21)35-6/h17-20,23-24H,11-16H2,1-10H3/t23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBFMYPWFLLWPZ-ZEQRLZLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO[Si](C)(C)C(C)(C)C)C2CCC(O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1S(=O)(=O)CCO[Si](C)(C)C(C)(C)C)[C@@H]2CC[C@H](O2)C3=CC(=C(C(=C3)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H48O9SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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